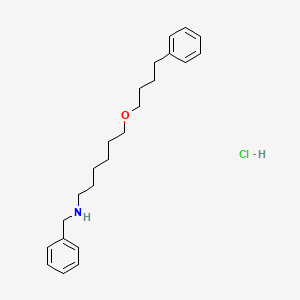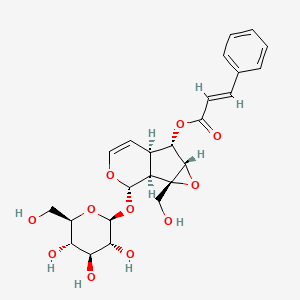
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate, commonly known as ABP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABP is a sugar-based molecule that contains two azide groups, which makes it an attractive candidate for use in bioconjugation and labeling studies.
Mecanismo De Acción
The mechanism of action of ABP is based on its ability to selectively react with alkynes through the CuAAC reaction. This reaction produces a stable triazole linkage that allows for the specific labeling of biomolecules. The selectivity of this reaction is due to the fact that alkynes are not commonly found in biological systems, making it an attractive technique for labeling biomolecules.
Biochemical and Physiological Effects
ABP has not been extensively studied for its biochemical and physiological effects. However, studies have shown that ABP is non-toxic and does not affect the viability of cells, making it a safe option for use in bioconjugation and labeling studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ABP in lab experiments is its selectivity and specificity for labeling biomolecules. This allows for the precise labeling of specific biomolecules, which can be useful in various applications. However, the main limitation of using ABP is its relatively complex synthesis process, which can make it challenging to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on ABP. One potential area of research is the development of new and improved methods for synthesizing ABP. Another area of research is the exploration of new applications for ABP, such as in the development of new imaging agents or drug delivery systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of ABP.
Métodos De Síntesis
The synthesis of ABP involves a multistep process that starts with the protection of the hydroxyl groups on the glucose molecule. The protected glucose is then converted into the azido derivative using sodium azide. The final step involves the removal of the protective groups to obtain the desired ABP product.
Aplicaciones Científicas De Investigación
ABP has been extensively studied for its potential applications in bioconjugation and labeling studies. The azido groups on ABP can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with alkynes, which allows for the specific labeling of biomolecules such as proteins and nucleic acids. This technique has been used in various applications, including imaging, proteomics, and drug discovery.
Propiedades
IUPAC Name |
[6-acetyloxy-5-azido-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O7/c1-16(28)30-15-20-22(31-13-18-9-5-3-6-10-18)23(32-14-19-11-7-4-8-12-19)21(26-27-25)24(34-20)33-17(2)29/h3-12,20-24H,13-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNIPGXHEHYFCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-2-deoxy-3,4-bis-O-(phenylmethyl)-D-glucopyranose 1,6-diacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-5-methylsulfanyl-N-(2-morpholin-4-ylpropyl)-[1,3]oxazolo[4,5-d]pyrimidin-7-amine](/img/no-structure.png)

![2,2,2-trifluoro-N-[2-(4-methoxyphenyl)ethyl]ethanamine](/img/structure/B1180729.png)
![Tetramethylethylene)bis(3,5-di-tert-butylsalicylideneiminato)]cobalt(II)](/img/structure/B1180735.png)


